(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17477212
InChI: InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1
SMILES:
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23 g/mol

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine

CAS No.:

Cat. No.: VC17477212

Molecular Formula: C11H13F3N2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine -

Specification

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
IUPAC Name (2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine
Standard InChI InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1
Standard InChI Key PPEANHHBJZXYNL-ZJUUUORDSA-N
Isomeric SMILES C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F
Canonical SMILES C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is defined by its stereochemistry, with the phenyl and trifluoromethyl groups occupying distinct axial and equatorial positions on the piperazine ring. Key identifiers include:

PropertyValue
IUPAC Name(2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine
CAS Number1416348-76-9
Molecular FormulaC11H13F3N2\text{C}_{11}\text{H}_{13}\text{F}_3\text{N}_2
Molecular Weight230.23 g/mol
InChIInChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1
InChIKeyPPEANHHBJZXYNL-ZJUUUORDSA-N
Isomeric SMILESC1CNC@@HC(F)(F)F

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group contributes to π-π stacking interactions with aromatic residues in biological targets .

Conformational Analysis

Synthetic Methodologies

Diastereoselective Synthesis

A prominent route involves the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3_3) to homochiral α-amino sulfinylimines. These imines, derived from (R)-phenylglycinol and bearing Ellman’s auxiliary, enable precise stereocontrol at the trifluoromethyl-bearing carbon . For example:

  • Imine Formation: Condensation of (R)-phenylglycinol with ketones yields chiral sulfinylimines.

  • Nucleophilic Addition: TMSCF3_3 adds to the imine, forming a trifluoromethylated amine intermediate.

  • Cyclization: Acid-mediated cyclization generates the piperazine ring with defined stereochemistry.

This method achieves enantiomeric excesses >95%, critical for pharmacological applications .

Catalytic Asymmetric Approaches

Transition-metal-catalyzed asymmetric hydrogenation of diketopiperazines offers an alternative route. For instance, borane reduction of 2,3-diketopiperazinone intermediates followed by chiral ligand-assisted hydrogenation produces enantiopure piperazines .

Biological Activity and Mechanism

Serotonergic Activity

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits agonist activity at serotonin receptors (5-HT1A/2A_{1A/2A}), as evidenced by in vitro binding assays. The trifluoromethyl group modulates receptor affinity by altering electron distribution and steric bulk, while the phenyl group stabilizes interactions via hydrophobic pockets .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBiological ActivityMetabolic Stability
(2R,3S)-2-Ph-3-CF3_3-PzPhenyl, CF3_35-HT1A/2A_{1A/2A} agonistHigh
2-MethylpiperazineMethylWeak receptor interactionLow
3-TrifluoromethylpiperazineCF3_3Non-selective bindingModerate

The stereospecific arrangement in (2R,3S)-2-Ph-3-CF3_3-Pz confers superior receptor selectivity compared to non-chiral analogues .

Applications in Drug Discovery

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